3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
Description
Significance of Nitrogen-Containing Heterocyclic Compounds in Chemical Sciences
Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures incorporating at least one nitrogen atom within the ring. rsc.org These compounds are abundant in nature and are fundamental to the structure of many biologically essential molecules, including nucleic acids (purine and pyrimidine (B1678525) bases), vitamins, and hormones. urfu.rubeilstein-journals.org The presence of nitrogen atoms in these rings imparts unique chemical and physical properties, such as basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal ions. beilstein-journals.org
In the realm of chemical sciences, the significance of these compounds is vast and multifaceted. They serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. chemmethod.com Their applications span across various industrial sectors, including pharmaceuticals, agrochemicals, dyes, and polymers. rsc.orgchemmethod.com An analysis of FDA-approved drugs reveals that a significant majority, approximately 59%, feature a nitrogen-containing heterocyclic scaffold, underscoring their profound impact on medicinal chemistry. chemmethod.com The structural diversity and the ability to fine-tune their electronic and steric properties through substitution make them privileged scaffolds in the design of new therapeutic agents. rsc.org
The 1,2,4-Triazole (B32235) Scaffold in Modern Organic Chemistry and its Versatility
Among the vast family of nitrogen heterocycles, the 1,2,4-triazole ring, a five-membered ring with three nitrogen atoms and two carbon atoms, has emerged as a particularly important pharmacophore. ajol.info This scaffold is aromatic and exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being more stable. ijsr.net The unique arrangement of nitrogen atoms in the 1,2,4-triazole ring allows for a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets. ajol.info
The versatility of the 1,2,4-triazole scaffold is evident in its widespread presence in a diverse range of biologically active compounds. It is a core component of many antifungal drugs, such as fluconazole (B54011) and itraconazole, as well as antiviral agents like ribavirin. ajol.info Beyond its medicinal applications, 1,2,4-triazole derivatives are also utilized in agriculture as fungicides and herbicides. The synthetic accessibility and the possibility of introducing various substituents at different positions of the triazole ring have made it a focal point of extensive research in modern organic chemistry. researchgate.net Numerous synthetic methodologies have been developed for the construction of the 1,2,4-triazole ring system, including cycloaddition reactions and the cyclization of various precursors. frontiersin.org
Research Context of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole and Closely Related Halogenated 1,2,4-Triazole Isomers
The introduction of halogen atoms onto the 1,2,4-triazole scaffold can significantly modulate the electronic properties and reactivity of the ring system. Halogenated 1,2,4-triazoles are important intermediates in the synthesis of more complex derivatives, as the halogen atom can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, further expanding the chemical space of 1,2,4-triazole derivatives.
Research into halogenated 1,2,4-triazoles has explored the tautomerism and stability of different isomers. For instance, chloro-1,2,4-triazoles can exist in three tautomeric forms: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. urfu.ruijsr.net Theoretical and physical studies have indicated that the stability of these tautomers follows the order: 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole. urfu.ruijsr.net Similarly, bromo-1,2,4-triazoles also exhibit tautomerism, with the 3-bromo-1H and 5-bromo-1H tautomers having similar energies. urfu.ruijsr.net
The specific compound, This compound , is a substituted halogenated triazole. The presence of the methyl groups at the 1 and 5 positions prevents tautomerism, leading to a single, well-defined structure. The chlorine atom at the 3-position is a key functional group that can participate in nucleophilic substitution reactions, making this compound a potentially valuable building block for the synthesis of other 1,2,4-triazole derivatives. While extensive academic research specifically focused on this compound is not widely documented in publicly available literature, its structural features suggest its utility in synthetic and medicinal chemistry research. Studies on closely related compounds, such as 4-amino-3,5-dimethyl-1,2,4-triazole, have demonstrated the reactivity of the dimethylated triazole core in condensation reactions. mdpi.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 56616-94-5 |
| Molecular Formula | C₄H₆ClN₃ |
| Molecular Weight | 131.56 g/mol |
| Appearance | Solid |
Table 2: Tautomeric Forms of Chloro-1,2,4-triazoles
| Tautomer | Structure | Relative Stability |
| 3-chloro-1H-1,2,4-triazole | 1 | Most Stable |
| 5-chloro-1H-1,2,4-triazole | 2 | Intermediate |
| 3-chloro-4H-1,2,4-triazole | 3 | Least Stable |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,5-dimethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTZKXBCNLOMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205189 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-94-5 | |
| Record name | 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 1,5 Dimethyl 1h 1,2,4 Triazole and Relevant 1,2,4 Triazole Derivatives
Conventional Synthetic Approaches to 1,2,4-Triazole (B32235) Ring Systems
The construction of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this moiety. These methods typically involve the cyclization of linear precursors containing the necessary arrangement of nitrogen and carbon atoms.
Cyclization Reactions in Triazole Synthesis
Cyclization reactions are the cornerstone of 1,2,4-triazole synthesis. One prominent method involves the reaction of hydrazonoyl chlorides with various nitrogen-containing nucleophiles. For instance, a nickel-promoted cascade annulation between hydrazonoyl chlorides and sodium cyanate (B1221674) yields 3H-1,2,4-triazol-3-ones. organic-chemistry.org Similarly, an additive-free [3+2] cycloaddition of hydrazonoyl chlorides with potassium cyanate (KOCN) in ethanol (B145695) produces 1,5-disubstituted-3H-1,2,4-triazol-3-ones, with potassium chloride as the only byproduct. organic-chemistry.org
Another versatile approach utilizes the ambiphilic reactivity of hydrazones. A sequential reaction beginning with the C-chlorination of N,N-dialkylhydrazones, followed by nucleophilic addition of a nitrile, cyclization, and dealkylation, affords multi-substituted N-alkyl-1H-1,2,4-triazoles in high yields. rsc.org This formal [3+2] cycloaddition relies on the in situ generation of a hydrazonoyl chloride intermediate. rsc.org
The following table summarizes representative cyclization approaches.
Table 1: Overview of Selected Cyclization Reactions for 1,2,4-Triazole Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|
| Hydrazonoyl Chlorides, Sodium Cyanate | Nickel Catalyst | 3H-1,2,4-triazol-3-ones | organic-chemistry.org |
| Hydrazonoyl Chlorides, KOCN | Ethanol, Room Temp. | 1,5-Disubstituted-3H-1,2,4-triazol-3-ones | organic-chemistry.org |
| N,N-Dialkylhydrazones, Nitriles | Chlorinating Agent (e.g., NCS), Lewis Acid | Multi-substituted N-Alkyl-1,2,4-triazoles | rsc.org |
Halogenation Strategies for Triazole Ring Incorporation
The introduction of a chlorine atom onto the 1,2,4-triazole ring is a key step for creating compounds like 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. This can be achieved either by direct chlorination of a pre-formed triazole or by incorporating the halogen during the synthesis.
The most direct route to this compound involves the chlorination of its corresponding triazolone precursor, 1,5-dimethyl-1H-1,2,4-triazol-5(4H)-one. While specific literature for this exact conversion is sparse, the transformation of a cyclic amide (lactam) or ketone to the corresponding chloride is a standard procedure in organic synthesis. Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) are commonly employed for this type of transformation.
The precursor, 1,5-dimethyl-1H-1,2,4-triazol-5(4H)-one, can be synthesized via the cyclization of the appropriate hydrazinecarboxamide with an anhydride (B1165640) like trifluoroacetic anhydride. rsc.org
Alternatively, direct C-H chlorination can be performed on certain triazole systems. The synthesis of multi-substituted 1,2,4-triazoles from hydrazones and nitriles proceeds through an initial C-chlorination of the hydrazone using a halogenating agent like N-Chlorosuccinimide (NCS). tandfonline.com
An indirect yet effective method for introducing a halogenated methyl group onto the triazole ring involves a two-step hydroxymethylation-halogenation sequence. This process first installs a hydroxymethyl (-CH₂OH) group, which is then converted to a halomethyl group.
One study demonstrates this approach in the synthesis of 2-chloromethyl-1,2,4-triazole-3-thione derivatives. ed.ac.uk The synthesis explicitly proceeds through the corresponding hydroxymethyl intermediates, which are subsequently chlorinated. ed.ac.uk Another example is the synthesis of an iodomethyl-triazole reagent, where a hydroxymethyl-triazole was first prepared via a click reaction (CuAAC) with propargyl alcohol. frontiersin.org The resulting alcohol was then treated with mesyl anhydride (Ms₂O) to form an intermediate mesylate, which was subsequently converted to the iodide using sodium iodide (NaI). frontiersin.org Attempts to synthesize the corresponding chloromethyl-triazole directly using thionyl chloride were also noted in this research. frontiersin.org
Table 2: Example of a Hydroxymethylation-Halogenation Sequence
| Precursor | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product | Ref |
|---|---|---|---|---|---|
| Propargyl Alcohol | Azide, CuAAC | Hydroxymethyl-triazole | 1. Ms₂O; 2. NaI | Iodomethyl-triazole | frontiersin.org |
| N/A | N/A | Hydroxymethyl-1,2,4-triazole-3-thione | Chlorinating Agent | 2-Chloromethyl-1,2,4-triazole-3-thione | ed.ac.uk |
Reactions Involving Isocyanates and Amines as Precursors
Isocyanates and their derivatives are valuable precursors for constructing the 1,2,4-triazole skeleton. A metal-free synthesis developed by Tian et al. involves the decarboxylation and cyclization of a 2-aryl-2-isocyanate with an aryl diazonium salt. nih.govisres.org In this reaction, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a weak base is critical. nih.govisres.org
Another approach utilizes isothiocyanates. A three-component, metal-free condensation of isothiocyanates, amidines, and hydrazines can produce fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org This method proceeds via a [2+1+2] cyclization involving the cleavage of C–S and C–N bonds and the formation of new C–N bonds in a single pot. organic-chemistry.org
Condensation Reactions in 1,2,4-Triazole Synthesis
Classic condensation reactions remain fundamental to the synthesis of the 1,2,4-triazole ring. Two of the most well-known methods are the Pellizzari and Einhorn-Brunner reactions. isres.org
The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide and a hydrazide to form a 1,2,4-triazole. scispace.com The reaction typically requires high temperatures and long reaction times, though the use of microwave irradiation has been shown to shorten reaction times and improve yields. scispace.com For example, heating a mixture of benzamide (B126) and benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. kevyslabs.comresearchgate.net
The Einhorn-Brunner reaction is the synthesis of 1,2,4-triazoles from the condensation of imides with alkyl hydrazines, often in the presence of a weak acid, which results in an isomeric mixture of products. nih.govorganic-chemistry.org This method has been used to prepare 3,5-dimethyl-1-phenyl-1,2,4-triazole. The regioselectivity of the reaction can be influenced by the substituents on the imide precursor. nih.gov
Table 3: Comparison of Classical Condensation Reactions
| Reaction Name | Precursors | Key Features | Ref |
|---|---|---|---|
| Pellizzari Reaction | Amide, Hydrazide | Typically requires heat; can be accelerated by microwave irradiation. | scispace.comkevyslabs.com |
| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine (B178648) | Often produces isomeric mixtures; can be regioselective based on imide substituents. | nih.govorganic-chemistry.org |
Named Reactions in 1,2,4-Triazole Synthesis
Classical organic reactions provide the foundational routes for the synthesis of the 1,2,4-triazole ring. Two of the most established methods are the Pellizzari and Einhorn-Brunner reactions.
Discovered by Guido Pellizzari in 1911, the Pellizzari reaction is a method for synthesizing 1,2,4-triazoles from the reaction of an amide and a hydrazide. wikipedia.org The condensation of these two components leads to the formation of the triazole ring. wikipedia.orgscispace.com For instance, the reaction between benzamide and benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.com
The reaction mechanism initiates with a nucleophilic attack by the nitrogen of the hydrazide on the carbonyl carbon of the amide. wikipedia.org This is followed by a series of intramolecular steps involving dehydration to form the stable five-membered 1,2,4-triazole ring. wikipedia.org
The Einhorn–Brunner reaction involves the condensation of imides with alkyl hydrazines, typically in the presence of a weak acid, to produce an isomeric mixture of 1,2,4-triazoles. scispace.comwikipedia.org This reaction was first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914. wikipedia.org An example is the reaction between N-formyl benzamide and phenyl hydrazine, which yields 1,5-diphenyl-1,2,4-triazole. scispace.com
The mechanism involves the formation of an intermediate from the reaction of the imide and hydrazine, followed by intramolecular cyclization and dehydration to form the triazole ring. wikipedia.org A key aspect of this reaction is its regioselectivity when asymmetrical imides are used. The substituent on the triazole ring at the 3-position is preferentially the one corresponding to the more acidic group of the imide. wikipedia.org
Multi-step Protocols for Diverse 1,2,4-Triazole Structures and Derivatization
To create more complex and functionally diverse 1,2,4-triazole derivatives, multi-step synthetic protocols are often employed. These strategies allow for the introduction of various substituents and the construction of fused ring systems.
One common approach begins with a pre-formed triazole ring, such as 4-amino-1,2,4-triazole (B31798), which then undergoes a series of reactions to build more complex structures. chemmethod.com For example, a multi-step sequence can involve:
Condensation of 4-amino-1,2,4-triazole with an acetophenone (B1666503) derivative to form a Schiff base. chemmethod.com
Further reaction of the Schiff base to introduce other functional groups. chemmethod.com
Addition of acetyl chloride to the azomethine group to prepare an N-acyl derivative. chemmethod.com
Reaction with thiourea (B124793) to form an N-thiourea derivative. chemmethod.com
Final cyclization with a ketone to yield a new imidazole-fused triazole derivative. chemmethod.com
Another multi-step protocol involves the synthesis of 4-amino-5-mercapto-3-[4-methylthio benzyl]-4H-1,2,4-triazole. This is achieved by first refluxing (4-methylthiophenyl)acetonitrile with potassium hydroxide (B78521) to produce (4-methylthiophenyl) acetic acid. scispace.com This intermediate is then heated with thiocarbohydrazide (B147625) to form the final triazole product. scispace.com Such multi-step syntheses are crucial for accessing the wide variety of triazole structures required for pharmaceutical and materials science research. chemmethod.comijpcbs.com
Sustainable and Green Chemistry Approaches in 1,2,4-Triazole Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing 1,2,4-triazoles. nih.gov These approaches aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents. nih.gov
Ultrasound-Assisted Synthetic Methods for Triazoles
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. asianpubs.org The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can dramatically accelerate reaction rates. asianpubs.org
The application of ultrasound to 1,2,4-triazole synthesis has been shown to lead to higher yields in significantly shorter reaction times. asianpubs.orgmdpi.com For example, a series of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives were synthesized using an ultrasound-assisted protocol. mdpi.com A comparison with conventional methods highlighted the efficiency of the ultrasound approach. mdpi.com
| Method | Reaction Time | Yield | Temperature |
|---|---|---|---|
| Conventional Protocol | 16–26 hours | 60–75% | Ambient |
| Ultrasound-Assisted Protocol | 40–80 minutes | 75–89% | 45–55 °C |
This method provides a facile and convenient strategy for the synthesis of various 1,2,4-triazole derivatives, proceeding through one-pot reactions under mild conditions. asianpubs.orgresearchgate.net
Mechanochemical Techniques for Triazole Synthesis
Mechanochemistry, which involves conducting reactions in the solid state through grinding or milling, represents a significant advancement in green synthesis. nih.gov These solvent-free methods reduce waste and can lead to the formation of novel products.
The synthesis of 1,2,4-triazoles has been successfully achieved using mechanochemical approaches. One such method involves a copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions. researchgate.net This protocol offers several advantages, including functional-group compatibility, scalability, the absence of solvents, shorter reaction times, and no requirement for external heating. researchgate.net Various 1,2,4-triazolo derivatives, such as 1,2,4-triazolo[1,5-a]quinoline and 1,2,4-triazolo[5,1-a]isoquinoline, have been produced in moderate to good yields (51–80%) using this technique. researchgate.net Mechanochemical synthesis is a promising and environmentally friendly alternative to traditional solution-phase reactions for preparing biologically relevant triazole compounds. nih.govresearchgate.net
Solvent-Free and Catalyst-Free Processes for Enhanced Sustainability
The development of environmentally benign synthetic methods for 1,2,4-triazoles has led to a focus on solvent-free and catalyst-free reaction conditions. These approaches aim to reduce waste, avoid the use of potentially toxic and expensive catalysts, and simplify purification procedures.
One notable catalyst-free method involves the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation. This process proceeds smoothly without a catalyst and demonstrates excellent functional-group tolerance, offering high yields in short reaction times. organic-chemistry.orgthieme-connect.com For instance, the reaction of various substituted hydrazines with formamide at 160 °C for 10 minutes under microwave irradiation has produced a diverse range of 1,2,4-triazoles in yields from 54% to 81%. thieme-connect.com
Another innovative, catalyst- and metal-free approach reports the cascade synthesis of functionalized 1,2,4-triazoles from thiazolones and hydrazines under mild conditions. rsc.org This method has been successfully demonstrated on a gram scale in both batch and continuous flow setups, highlighting its scalability. rsc.orgrsc.org The reaction involves the molecular editing of arylidene thiazolone with aryl or alkyl hydrazines through a ring-opening and intramolecular cyclization sequence. rsc.org
Furthermore, solvent-free synthesis has been achieved in the reaction between N-tosylhydrazonyl chlorides and nitriles. researchgate.net While some acid-promoted cyclizations of hydrazonyl chlorides with nitriles have been reported, they often require solvents like o-dichlorobenzene and high temperatures. researchgate.net Research has also explored the use of recyclable catalysts, such as HClO4-SiO2, in solvent-free conditions to produce 1,2,4-triazole derivatives with moderate to high yields (55%–95%). nih.gov
The following table summarizes a selection of catalyst-free synthesis methods for 1,2,4-triazoles.
| Reactants | Conditions | Product | Yield (%) |
| Phenylhydrazine, Formamide | Microwave, 160 °C, 10 min | 1-Phenyl-1H-1,2,4-triazole | 78 |
| 4-Nitrophenylhydrazine, Formamide | Microwave, 180 °C, 10 min | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | 81 |
| 2-Hydrazinylpyridine, Formamide | Microwave, 180 °C, 10 min | 2-(1H-1,2,4-Triazol-1-yl)pyridine | 65 |
| 4-Fluorophenylhydrazine hydrochloride, Formamide | Microwave, 180 °C, 10 min | 1-(4-Fluorophenyl)-1H-1,2,4-triazole | 75 |
This table is based on data from a study on microwave-assisted catalyst-free synthesis. thieme-connect.com
Optimization and Industrial Considerations for 1,2,4-Triazole Production
The transition from laboratory-scale synthesis to large-scale industrial production of 1,2,4-triazoles necessitates careful optimization of reaction conditions and the implementation of advanced manufacturing technologies.
Reaction Condition Tuning for Yield and Purity (e.g., Temperature, Pressure, Solvent Polarity)
The yield and purity of 1,2,4-triazoles are highly dependent on reaction parameters such as temperature, pressure, and solvent choice. For instance, in the synthesis of 1,2,4-triazole from hydrazine and formamide, preheating the formamide to 160–200 °C before slowly adding hydrazine is crucial. The temperature is maintained within this range during the addition and subsequently raised to 160–240 °C to complete the reaction. google.com This controlled temperature profile helps to ensure high yield and purity on an industrial scale. google.com
The effect of temperature has been systematically studied in various synthetic routes. For example, in the copper-catalyzed synthesis of bis(1,2,3-triazole), the yield was found to increase as the reaction temperature decreased from 70°C to 0°C, reaching 91% at the lower temperature. nih.gov Microwave-assisted syntheses also demonstrate the critical role of temperature, with optimal temperatures often ranging between 160 °C and 180 °C to achieve the highest yields for different substrates. thieme-connect.com
The following table illustrates the impact of temperature on the yield of a specific 1,2,4-triazole synthesis.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 100 | 10 | 25 |
| 2 | 120 | 10 | 45 |
| 3 | 140 | 10 | 65 |
| 4 | 160 | 10 | 78 |
| 5 | 180 | 10 | 70 |
This table shows the optimization of reaction temperature for the synthesis of 1-phenyl-1H-1,2,4-triazole under microwave irradiation. thieme-connect.com
Automation and Large-Scale Manufacturing Applications
For industrial production, there is a significant need for robust and scalable synthetic methods. clockss.org Automation and continuous-flow manufacturing are key technologies being employed to meet this demand. Continuous-flow processes offer enhanced efficiency, safety, and scalability compared to traditional batch methods. rsc.orgrsc.org A high-throughput methodology for synthesizing 1,2,4-triazole libraries has been developed using an integrated continuous-flow synthesis and purification platform. researchgate.net
Microwave-assisted organic synthesis (MAOS) and continuous-flow microfluidic synthetic methods have been combined for the efficient solution-phase synthesis of 1H-1,2,4-triazole libraries with potential agrochemical applications. nih.gov This approach allows for rapid optimization and production, integrating a microfluidic hydrogenation reactor into an automated parallel synthesis platform. nih.gov The development of such technologies is crucial, as 1,2,4-triazole derivatives are important intermediates in the production of pharmaceuticals and pesticides. google.comresearchgate.net The ability to perform reactions on a gram scale is often a precursor to demonstrating industrial viability. rsc.orgisres.org
Structural Elucidation and Spectroscopic Characterization of 3 Chloro 1,5 Dimethyl 1h 1,2,4 Triazole and Analogs
Advanced Spectroscopic Techniques for Structural Characterization
NMR spectroscopy is an indispensable tool for elucidating the structure of 1,2,4-triazole (B32235) derivatives. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, it is possible to map the connectivity of atoms and understand the electronic effects of various substituents on the triazole ring. nih.gov
The ¹H NMR spectrum of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is expected to be relatively simple, featuring two distinct singlets corresponding to the two methyl groups. Since there are no protons directly attached to the triazole ring, the primary signals will arise from the N-methyl (N-CH₃) and C-methyl (C-CH₃) groups.
N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom at position 1 are expected to appear as a singlet. In analogous 1-methyl-substituted 1,2,4-triazoles, this signal typically appears in a specific region of the spectrum.
The precise chemical shifts are influenced by the solvent and the electronic effects of the substituents. For comparison, the methyl protons in 3-methyl-1H-1,2,4-triazole-5-amine have been observed at δ 2.17 ppm. sigmaaldrich.com The presence of an electron-withdrawing chlorine atom at the C-3 position in the target molecule would likely influence the magnetic environment of the methyl protons.
Table 1: Expected ¹H NMR Chemical Shifts for this compound and Related Analogs
| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| This compound | N-CH₃ | ~3.5 - 4.0 | Singlet |
| C-CH₃ | ~2.2 - 2.6 | Singlet | |
| 3-methyl-1H-1,2,4-triazole-5-amine sigmaaldrich.com | C-CH₃ | 2.17 | Singlet |
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct signals are anticipated: one for each of the two triazole ring carbons (C-3 and C-5) and one for each of the two methyl group carbons.
Ring Carbons (C-3 and C-5): The chemical shifts of the ring carbons are highly sensitive to the nature of their substituents. In various 1,2,4-triazole derivatives, the signals for C-3 and C-5 typically appear in the range of δ 150-170 ppm. nih.govfishersci.ca The C-3 carbon, being directly attached to the electronegative chlorine atom, is expected to be significantly deshielded and appear at a downfield chemical shift. The C-5 carbon, attached to a methyl group, will also be in this region but at a comparatively upfield position relative to C-3.
Methyl Carbons (N-CH₃ and C-CH₃): The carbon of the C-methyl group in related compounds, such as 3-methyl-1H-1,2,4-triazole-5-amine, has been reported at approximately δ 13.4 ppm. sigmaaldrich.com A similar value is expected for the C-5 methyl carbon in the target compound. The N-methyl carbon signal is also expected in the aliphatic region of the spectrum, typically between δ 30-40 ppm.
The electronic effect of the chlorine atom at C-3 is significant. As a powerful electron-withdrawing group, it reduces the electron density at C-3, causing its ¹³C NMR signal to shift downfield. This effect is a key diagnostic feature for confirming the position of the chloro substituent.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound and Analogs
| Compound | Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | C-3 | ~155 - 165 |
| C-5 | ~150 - 160 | |
| N-CH₃ | ~30 - 40 | |
| C-CH₃ | ~10 - 15 | |
| 3-methyl-1H-1,2,4-triazole-5-amine sigmaaldrich.com | C-5 (C-NH₂) | 172.5 |
| C-3 (C-CH₃) | 159.3 | |
| C-CH₃ | 13.4 | |
| General 1,2,4-triazole derivatives fishersci.ca | C-3 | 156.5 - 157.1 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would be characterized by several key absorption bands.
Triazole Ring Vibrations: The characteristic vibrations of the 1,2,4-triazole ring are a primary feature. The C=N and N=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. nih.govsmolecule.com These bands confirm the presence of the heterocyclic ring structure.
C-H Vibrations: The C-H stretching vibrations from the two methyl groups are expected in the 2850-3000 cm⁻¹ range.
C-Cl Vibration: A crucial diagnostic peak is the C-Cl stretching vibration. For chloro-substituted triazole derivatives, this band is typically observed in the 800-600 cm⁻¹ region of the spectrum. Its presence provides direct evidence for the chlorine substituent.
Calculations on related molecules like 1-methyl-3-nitro-5-chloro-1,2,4-triazole have helped in assigning frequencies to specific vibrational modes, providing a basis for interpreting the spectra of new analogs.
Table 3: Characteristic IR Absorption Bands for Substituted 1,2,4-Triazoles
| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-H Stretching (Aliphatic) | 2850 - 3000 | |
| C=N Stretching (Ring) | 1400 - 1600 | nih.govsmolecule.com |
| N=N Stretching (Ring) | 1550 - 1570 | nih.gov |
Tautomerism is a significant feature in unsubstituted or monosubstituted 1,2,4-triazoles, which can exist in 1H, 2H, or 4H forms. smolecule.com IR spectroscopy can be a powerful tool for identifying the predominant tautomer. For instance, the presence or absence of N-H stretching bands (typically broad signals around 3100-3200 cm⁻¹) is a key indicator. nih.gov
However, in this compound, the tautomerism is fixed. The presence of the methyl group at the N-1 position prevents the migration of a proton, locking the molecule into the 1H-tautomeric form. Therefore, its IR spectrum is expected to be devoid of any N-H stretching bands, which simplifies the spectral analysis and confirms the N-alkylation. The absence of this band would be a key piece of spectroscopic evidence supporting the proposed 1,5-dimethyl structure. fishersci.casmolecule.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. For this compound, with a molecular formula of C₄H₆ClN₃, HRMS can distinguish its exact mass from other compounds with the same nominal mass. nih.govcsic.es The precise mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) allows for unambiguous confirmation of the chemical formula. nih.gov The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which appear in an approximate ratio of 3:1.
The table below shows the calculated exact masses for the primary molecular ions of this compound, which would be compared against experimental values for formula confirmation.
Table 1: Theoretical HRMS Data for this compound (C₄H₆ClN₃)
| Ion Formula | Isotope Composition | Calculated Mass (Da) |
|---|---|---|
| [C₄H₆³⁵ClN₃]⁺ | C=12.00000, H=1.00783, Cl=34 .96885, N=14.00307 | 119.02499 |
| [C₄H₆³⁷ClN₃]⁺ | C=12.00000, H=1.00783, Cl=36 .96590, N=14.00307 | 121.02204 |
| [C₄H₇³⁵ClN₃]⁺ | C=12.00000, H=1.00783, Cl=34 .96885, N=14.00307 | 120.03282 |
Fragmentation Pathways and Structural Elucidation
In mass spectrometry, particularly under electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. researchgate.netwikisource.org For 1,2,4-triazoles, common fragmentation pathways involve the cleavage of the heterocyclic ring. ijsr.netresearchgate.net
A key fragmentation pattern observed in 1,2,4-triazoles is the cleavage of the N1–N2 and C3–N4 bonds. researchgate.net For this compound, this would lead to the expulsion of neutral molecules and the formation of stable carbocations or radical cations. The mass spectrum of the related compound 3-chloro-5-methyl-1H-1,2,4-triazole shows characteristic fragments that can be used to infer the fragmentation of the target compound. nist.gov Plausible fragmentation pathways could include the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or the cleavage of the triazole ring to lose molecules like N₂ or HCN.
Table 2: Plausible Mass Fragments for this compound
| Fragment Ion (m/z) | Possible Neutral Loss | Inferred Fragment Structure |
|---|---|---|
| 119/121 | --- | [C₄H₆ClN₃]⁺˙ (Molecular Ion) |
| 104/106 | CH₃• | [C₃H₃ClN₃]⁺˙ |
| 84 | Cl• | [C₄H₆N₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.
Electronic Absorption Characteristics of Triazoles
The 1,2,4-triazole ring is an aromatic heterocycle, and its UV-Vis spectrum is characterized by electronic transitions, primarily π → π* transitions. ijsr.netresearchgate.net The unsubstituted 1,2,4-triazole shows a very weak absorption at around 205 nm. ijsr.netresearchgate.net The introduction of substituents onto the triazole ring can cause a shift in the absorption maximum (λmax) and an increase in the molar absorptivity (ε). ijsr.net For instance, alkyl groups and chromophores attached to the ring can lead to a bathochromic shift (a shift to longer wavelengths). ijsr.netnih.gov For this compound, the methyl and chloro substituents are expected to influence the electronic structure and thus the absorption spectrum compared to the parent triazole.
Detection of Tautomeric Forms through Absorption Shifts
Tautomerism, the interconversion of structural isomers, is a known phenomenon in substituted 1,2,4-triazoles. ijsr.netresearchgate.netnih.gov These different tautomeric forms can possess distinct electronic properties and, consequently, different UV-Vis absorption spectra. ijsr.netoup.com For example, thione-thiol tautomerism in mercapto-substituted triazoles results in significant spectral differences; the thione form (C=S) often displays two absorption bands (e.g., 252-256 nm and 288-298 nm), while the thiol form (S-H) has different absorption characteristics. ijsr.netresearchgate.net
While this compound does not exhibit thione-thiol tautomerism, other forms of prototropic tautomerism are possible in related analogs where a proton can shift between nitrogen atoms of the ring. ijsr.net UV-Vis spectroscopy, often combined with computational modeling, serves as a valuable tool to identify the predominant tautomer in solution by comparing experimental spectra with theoretically simulated spectra for each possible tautomer. researchgate.netnih.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural understanding.
While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related 1,2,4-triazole derivatives provides insight into the expected solid-state features. researchgate.net For example, the crystal structure analysis of dimethyl[(1H-1,2,4-triazol-1-yl)methyl]amine monohydrate revealed that the C(sp²)–N bonds within the triazole ring are shorter than conventional single bonds, suggesting significant electron delocalization. researchgate.net
Such analyses also elucidate the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which dictate the crystal packing and the formation of supramolecular structures. researchgate.net These solid-state interactions are fundamental to the material's physical properties.
Table 3: Representative Crystallographic Data for a Substituted 1,2,4-Triazole Analog
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Bond Lengths | Distances between bonded atoms (e.g., C-N, N-N). | C=N bonds typically shorter than C-N bonds. |
| Bond Angles | Angles between three connected atoms (e.g., C-N-N). | Defines the geometry of the triazole ring. |
(Note: The data in Table 3 are generalized examples for illustrative purposes based on typical findings for triazole analogs.)
Determination of Molecular Conformation and Stereochemistry
Analysis of Bond Lengths, Angles, and Intermolecular Interactions
Crystallographic data from analogs provide reliable estimates for the geometric parameters of this compound. The bond lengths within the 1,2,4-triazole ring are intermediate between single and double bonds, which is a hallmark of aromatic systems.
A study of 3-chloro-1H-1,2,4-triazole, a close analog, provides valuable data on bond angles within the ring. researchgate.net This data, combined with bond lengths from other substituted triazoles, allows for the construction of a representative molecular geometry. researchgate.net
Interactive Data Table: Representative Bond Parameters in Substituted 1,2,4-Triazole Rings
| Bond | Typical Length (Å) | Angle | Typical Angle (°) | Source(s) |
| N1–N2 | ~1.395 | C5–N1–N2 | ~104.9 | researchgate.netresearchgate.net |
| N2–C3 | ~1.313 | N1–N2–C3 | ~113.1 | researchgate.netresearchgate.net |
| C3–N4 | ~1.348 | N2–C3–N4 | ~103.5 | researchgate.netresearchgate.net |
| N4–C5 | ~1.346 | C3–N4–C5 | ~109.2 | researchgate.netresearchgate.net |
| C5–N1 | ~1.325 | N4–C5–N1 | ~109.3 | researchgate.netresearchgate.net |
| C3–Cl | - | N2–C3–Cl | ~127.8 | researchgate.net |
| N4–C3–Cl | ~128.7 | researchgate.net |
Note: Data is compiled from analogs such as 3-chloro-1H-1,2,4-triazole and 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole. Actual values for this compound may vary slightly.
In the solid state, intermolecular interactions are crucial for the crystal packing. Hydrogen bonds are a dominant feature in N-unsubstituted or amino-substituted triazoles. mdpi.comnih.gov For N-substituted triazoles like the target compound, where classical hydrogen bond donors are absent, weaker C–H···N interactions and van der Waals forces govern the crystal structure. Furthermore, π–π stacking interactions between the electron-rich triazole rings of adjacent molecules are common, often with overlapping rings separated by distances around 3.3 to 3.4 Å. mdpi.commdpi.com
Tautomerism and Isomerism in 1,2,4-Triazole Systems
A key chemical feature of the 1,2,4-triazole ring is its capacity for annular tautomerism, where a proton can migrate between the nitrogen atoms of the ring. This phenomenon is critical as different tautomers can exhibit distinct chemical and biological properties.
1H- and 4H-Tautomerism Equilibria in Substituted Triazoles
For N-unsubstituted 1,2,4-triazoles, two primary tautomeric forms exist: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.netmdpi.comnih.gov These forms are in a dynamic equilibrium, though their separation is often difficult due to rapid interconversion. ijsr.net In the parent 1,2,4-triazole, the 1H tautomer is generally considered to be more stable than the 4H form. ijsr.netnih.gov When substituents are present on the carbon atoms (C3 and C5), the equilibrium can shift. For a 3(or 5)-substituted triazole, this results in an equilibrium between the 1H and 2H tautomers, which are asymmetric, and the symmetric 4H tautomer. However, once a substituent is placed on a nitrogen atom, as in this compound, the tautomeric equilibrium is locked, and only positional isomers are possible.
Theoretical and Experimental Studies on Tautomeric Preferences and Stability Orders
A multitude of theoretical and experimental studies have been conducted to determine the relative stabilities of 1,2,4-triazole tautomers. Density Functional Theory (DFT) calculations are frequently employed to investigate the stability of different forms. researchgate.netresearchgate.net These computational models are often combined with spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy to validate the theoretical predictions. researchgate.netnih.gov
For halogen-substituted triazoles, studies indicate a specific stability order. In the case of chloro-1,2,4-triazoles, the stability is ranked as follows: 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole. ijsr.netresearchgate.net This preference is corroborated by both physical measurements and theoretical calculations. ijsr.net The greater stability of the 1H-tautomer in many cases is linked to its higher aromaticity compared to the 2H- or 4H-forms. rsc.org
Influence of Substitution Patterns on Tautomeric Distribution
The nature and position of substituents on the triazole ring profoundly influence the tautomeric equilibrium. nih.gov The relative stability is governed by a complex interplay of intramolecular interactions, including electronic and steric effects. researchgate.net
Electron-donating groups (e.g., -NH₂, -OH) and some halogens like -Cl tend to stabilize the N2–H tautomer. researchgate.net
Electron-withdrawing groups (e.g., -NO₂, -COOH, -CHO) generally favor the N1–H tautomer. researchgate.netrsc.org
The position of the substituent is also critical. Studies on methoxy-substituted aryl-1,2,4-triazoles have shown that an ortho-substituent can lead to intramolecular hydrogen bonding, significantly impacting tautomer preference. nih.govscribd.com For meta- and para-substituents, the degree of electronic conjugation with the triazole ring becomes the decisive factor in determining the most stable tautomeric form. nih.govscribd.com In the case of this compound, the fixed positions of the chloro and methyl groups define the molecule as the 1H isomer, precluding tautomerism.
Aromaticity and Electronic Structure Analysis
The chemical stability and reactivity of the 1,2,4-triazole ring are intrinsically linked to its aromaticity and electronic structure. The ring system is planar and contains six π-electrons (one from each carbon, one from each of the N1 and N2 nitrogens, and two from the N4 nitrogen), fulfilling Hückel's rule for aromaticity. ijsr.netresearchgate.net This delocalized π-electron system is the primary reason for the stability of the triazole nucleus. ijsr.net
Theoretical studies, including vacuum ultraviolet (VUV) photoabsorption and ultraviolet photoelectron spectroscopy, have provided deep insights into the electronic states of 1,2,4-triazoles. azregents.edunih.gov These investigations confirm the presence of multiple ionized states and reveal that the first two ionization energies are nearly degenerate. nih.gov
The electronic landscape of the triazole ring is characterized by high electron density on the nitrogen atoms and a comparative electron deficiency on the carbon atoms. This is due to the higher electronegativity of the nitrogen atoms. This polarization makes the nitrogen atoms susceptible to electrophilic attack, while the carbon atoms are prone to nucleophilic substitution under certain conditions. ijsr.net Quantum chemical calculations of molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) further characterize this electronic distribution, providing a basis for predicting the molecule's reactivity and interaction with other chemical species. researchgate.netresearchgate.net
Delocalization and Aromatic Character of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. It is recognized as an aromatic system. researchgate.net This aromaticity is a consequence of its planar structure and the presence of a delocalized sextet of π-electrons, fulfilling Hückel's rule (4n+2 π electrons). ijsr.net The ring atoms are sp² hybridized, and each contributes one p-orbital to the π-system. An aromatic sextet is formed by one π-electron from each atom involved in a double bond, supplemented by a lone pair of electrons from one of the nitrogen atoms. researchgate.netijsr.net This delocalization of electrons results in a resonance-stabilized structure, which imparts significant thermodynamic stability to the triazole nucleus. ijsr.net
The aromatic character is structurally evidenced by the planarity of the ring and the observed bond lengths, which are intermediate between typical single and double bonds. researchgate.net For instance, crystallographic studies of 1,2,4-triazole derivatives show a narrow range of C-N and N-N bond distances, consistent with delocalized π-electron density. researchgate.net In 3(5)-chloro-1,2,4-triazole, a close analog of the title compound, the bond angles within the triazole ring deviate slightly from the ideal 108° of a regular pentagon, but the ring maintains its planarity, a key feature of aromatic compounds. researchgate.net
Table 1: Experimental Bond Angles for 3(5)-chloro-1,2,4-triazole
| Atoms | Bond Angle (°) |
| N1-N2-C3 | 103.8 |
| N2-C3-N4 | 114.7 |
| C3-N4-C5 | 102.7 |
| N4-C5-N1 | 114.3 |
| C5-N1-N2 | 104.5 |
Data sourced from X-ray crystallography studies of 3(5)-chloro-1,2,4-triazole. researchgate.net
The delocalization also influences the chemical properties of the ring, such as the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. The protons and carbons of the triazole ring typically resonate in regions characteristic of aromatic systems. ufv.br
Electronic Effects of Halogen and Alkyl Substituents on Ring Properties
The substitution of hydrogen atoms on the 1,2,4-triazole ring with other functional groups, such as halogen atoms and alkyl groups, significantly modifies the electronic properties and reactivity of the heterocycle. In this compound, the chlorine atom at the C3 position and the two methyl groups at the N1 and C5 positions exert distinct and opposing electronic effects.
Chlorine Substituent: The chlorine atom is an electronegative element and thus acts as an electron-withdrawing group through the inductive effect (-I). This effect decreases the electron density of the triazole ring, particularly at the carbon atom to which it is attached (C3). This electron withdrawal can make the ring carbons more π-deficient and potentially more susceptible to nucleophilic attack. mdpi.com However, chlorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R), although this effect is generally weaker than its inductive withdrawal for halogens. The net effect is typically electron withdrawal, which can be quantified by the Hammett substituent constant (σ). A positive σ value indicates an electron-withdrawing character. wikipedia.orglibretexts.org
Methyl Substituents: In contrast, alkyl groups like methyl are considered electron-donating groups. They exert a positive inductive effect (+I) and also participate in hyperconjugation, both of which increase the electron density of the triazole ring. This electron donation can enhance the nucleophilicity of the ring and influence the positions of electrophilic attack. The Hammett constant for a methyl group is negative, reflecting its electron-donating nature. viu.ca
Table 2: Hammett Substituent Constants (σ) for Chloro and Methyl Groups
| Substituent | σmeta | σpara |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
Hammett constants quantify the electronic effect of a substituent on an aromatic ring. Positive values indicate electron-withdrawing effects, while negative values indicate electron-donating effects. viu.ca
These electronic perturbations are directly observable in spectroscopic data. In ¹³C NMR spectroscopy, the electron-withdrawing chlorine atom is expected to shift the resonance of the attached C3 carbon to a higher chemical shift (downfield) compared to an unsubstituted triazole, while the electron-donating methyl groups would shift the adjacent C5 and N1-related signals to a lower chemical shift (upfield). For example, in a related chloro-substituted triazole derivative, the carbon atoms of the triazole ring (C-3 and C-5) show chemical shifts at 156.7 ppm and 160.5 ppm, respectively. urfu.ru In contrast, for 3-methyl-1H-1,2,4-triazole-5-amine, the methyl group carbon appears at a much higher field (lower ppm value). ufv.br
Table 3: Comparative ¹³C NMR Chemical Shifts (δ) for Substituted 1,2,4-Triazoles
| Compound | C3 (ppm) | C5 (ppm) | Reference |
| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine derivative (with Cl) | 156.7 | 160.5 | urfu.ru |
| 3-methyl-1H-1,2,4-triazole-5-amine | 171.5 (C-NH₂) | 160.1 (C-Ph) | ufv.br |
Note: Data is for analog compounds. The specific shifts for C3 and C5 in this compound would be influenced by the combined effects of the chloro and methyl groups.
Advanced Research Applications of 1,2,4 Triazole Compounds
Applications in Organic Synthesis as Versatile Building Blocks
As a substituted 1,2,4-triazole (B32235), 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a valuable building block in organic synthesis. The π-deficient nature of the triazole ring carbon atoms, coupled with the presence of an excellent leaving group (chloride), makes the C3 position susceptible to nucleophilic attack. nih.gov This reactivity is fundamental to its role as a precursor and intermediate in the synthesis of diverse and complex molecules.
Precursors for Complex Heterocyclic Architectures
The 1,2,4-triazole moiety is a core component of many fused heterocyclic systems, which are of significant interest in drug discovery and materials science. researchgate.net Halogenated triazoles like this compound are key starting materials for constructing these elaborate architectures. The chloro group can be readily displaced by various nucleophiles, facilitating the annulation of new rings onto the triazole core. For instance, intramolecular cyclization reactions involving a nucleophilic group elsewhere on a molecule can lead to the formation of triazolo-fused systems such as triazolothiazines or triazolopyridines. researchgate.netrsc.org This synthetic strategy allows for the creation of novel polycyclic frameworks that are otherwise difficult to access.
Synthetic Pathways to Diverse Organic Molecules
The primary utility of this compound in synthetic pathways lies in its ability to undergo nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This reaction class enables the introduction of the 1,5-dimethyl-1H-1,2,4-triazol-3-yl moiety into a wide array of organic molecules. By reacting it with various nucleophiles, chemists can forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to a diverse library of substituted triazoles.
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Product Class |
|---|---|---|---|
| Nitrogen Nucleophiles | Amines (R-NH₂), Anilines, Heterocyclic Amines | Amino-triazole | Pharmaceuticals, Ligands |
| Oxygen Nucleophiles | Alcohols (R-OH), Phenols | Alkoxy/Aryloxy-triazole | Herbicides, Fungicides |
| Sulfur Nucleophiles | Thiols (R-SH), Thiophenols | Thioether-triazole | Agrochemicals, Material Science |
| Carbon Nucleophiles | Organometallic Reagents (e.g., Grignard, Organolithium) | Alkyl/Aryl-triazole | Advanced Organic Intermediates |
These transformations are crucial for modifying the electronic and steric properties of the resulting molecules, which in turn influences their biological activity and material properties.
Intermediate in Agrochemical Synthesis
The 1,2,4-triazole core is present in a significant number of commercial fungicides and other crop protection agents. nbinno.comarkema.com Many of these compounds function by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. Halogenated triazoles are common intermediates in the synthesis of these agrochemicals. nbinno.com While specific public-domain literature detailing this compound as a direct intermediate for a named commercial product is limited, its structure is analogous to precursors used in the synthesis of established triazole fungicides. The synthesis of such fungicides often involves the coupling of a substituted triazole with another heterocyclic or aromatic moiety, a reaction for which this compound is well-suited.
Catalysis by 1,2,4-Triazole-Based Ligands and Organocatalysts
While the broader class of azoles, particularly 1,2,3-triazoles and imidazoles, has been extensively studied in catalysis, the specific application of this compound in this field is not widely documented in available research. However, the general principles of triazole-based catalysis provide a framework for its potential applications.
Development of Transition Metal-Triazole Catalysts
1,2,4-Triazole derivatives can serve as ligands for transition metals, forming stable coordination complexes. researchgate.net These triazole-based ligands, particularly N-heterocyclic carbenes (NHCs) derived from them, can be used to create catalysts for a variety of organic transformations. acs.orgrsc.org The synthesis of such ligands could potentially start from this compound, where the chloro-group is first substituted and the resulting derivative is further modified to generate the final ligand. Palladium(II) complexes with 1,2,4-triazole-based NHC ligands, for example, have shown promising activity in Suzuki–Miyaura cross-coupling reactions. acs.org The electronic properties of the triazole ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex.
Catalytic Activity in Hydrocarbon Oxidation and Selective Organic Transformations
Transition metal complexes featuring azole-based ligands are known to catalyze a range of reactions, including oxidation and various cross-coupling reactions. rsc.orgnottingham.ac.uk For instance, palladium and platinum complexes with triazole-phosphine ligands have been used in α-alkylation reactions. rsc.org While specific studies detailing the use of catalysts derived from this compound in hydrocarbon oxidation or other selective transformations are not prominent, the foundational chemistry of 1,2,4-triazoles suggests potential in this area. The development of chiral bis-1,2,4-triazolium salts and their rhodium(I) complexes has demonstrated their promise in asymmetric catalysis, such as in hydrogenation reactions. rsc.org This indicates a potential, though yet unexplored, avenue for catalysts derived from this specific chloro-triazole.
Mechanistic Insights into Biological Activities of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a key structural motif in a wide array of biologically active compounds. Its unique chemical properties, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and coordination with metal ions, enable these derivatives to interact with various biological targets with high affinity. nih.govpensoft.net This versatility has led to the development of numerous compounds with diverse pharmacological and agrochemical applications.
Molecular Interaction with Enzymes and Receptors in Biological Systems
Derivatives of 1,2,4-triazole are known to interact with a multitude of enzymes and receptors, leading to the modulation of their biological functions. The nitrogen atoms within the triazole ring are crucial for these interactions, often acting as hydrogen bond acceptors or donors, which facilitates binding to the active sites of target proteins. pensoft.net For instance, certain 1,2,4-triazole derivatives have been shown to be effective inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.govresearchgate.net The ability of the triazole nucleus to mimic or replace other functional groups, such as amides and esters, allows for its incorporation into diverse molecular scaffolds to enhance binding affinity and selectivity for specific biological targets. nih.gov Furthermore, the planar and aromatic nature of the 1,2,4-triazole ring contributes to its ability to fit into the binding pockets of enzymes and receptors. wikipedia.org
Molecular docking studies have provided valuable insights into the specific interactions between 1,2,4-triazole derivatives and their biological targets. For example, in the case of antibacterial agents, these compounds have been shown to interact with the DNA gyrase of bacteria like E. coli, with the triazole ring playing a key role in the binding process. nih.gov Similarly, in anticancer applications, 1,2,4-triazole-containing compounds have been designed to target enzymes like topoisomerase II and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov
Inhibition Mechanisms of Specific Biological Targets (e.g., Ergosterol Biosynthesis)
One of the most well-established mechanisms of action for 1,2,4-triazole derivatives is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately cell death. Triazole antifungal agents, such as fluconazole (B54011) and itraconazole, function by targeting and inhibiting the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is critical for the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, thereby blocking the enzyme's catalytic activity. This specific interaction prevents the demethylation of lanosterol, leading to an accumulation of toxic sterol precursors and a disruption of the fungal cell membrane. researchgate.net
The effectiveness of 1,2,4-triazole derivatives as inhibitors of ergosterol biosynthesis is a prime example of their targeted biological activity, which has made them a cornerstone in the management of fungal infections in both medicine and agriculture.
Structure-Activity Relationship (SAR) Investigations for Biological Potency
The biological potency of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any associated scaffolds. Structure-activity relationship (SAR) studies are therefore crucial in the design and optimization of these compounds for specific biological targets. nih.govnih.gov
For antifungal agents, SAR studies have revealed that the presence of a 1,2,4-triazol-1-yl group is essential for activity. Additionally, the nature of the side chain attached to the triazole ring significantly influences the compound's potency and spectrum of activity. For example, in a series of fluconazole analogues, the introduction of different substituted phenyl groups led to variations in their antifungal efficacy against various fungal strains. nih.gov
In the context of anticancer agents, SAR investigations of 1,2,4-triazole-based compounds have shown that modifications to the substituents can impact their cytotoxicity and selectivity for different cancer cell lines. For instance, in a series of indole-1,2,4-triazole hybrids, the presence of a 3,4-dichlorophenyl moiety was found to confer excellent anticancer activity against the Hep-G2 liver cancer cell line. researchgate.net These studies underscore the importance of systematic structural modifications to enhance the desired biological activity and pharmacokinetic properties of 1,2,4-triazole derivatives.
Table 1: SAR Summary of Selected 1,2,4-Triazole Derivatives
| Compound Series | Biological Target | Key Structural Features for Activity | Reference |
|---|---|---|---|
| Fluconazole Analogues | Lanosterol 14α-demethylase (Antifungal) | 1,2,4-triazol-1-yl group; specific substitutions on the phenyl ring. | nih.gov |
| Indole-1,2,4-triazole Hybrids | Anticancer (Hep-G2 cells) | Presence of a 3,4-dichlorophenyl moiety. | researchgate.net |
| Tubulin Polymerization Inhibitors | Tubulin | Specific triazole-containing chemical series. | nih.gov |
Elucidation of Molecular Targets and Biological Pathways
The identification of the precise molecular targets and biological pathways affected by 1,2,4-triazole derivatives is fundamental to understanding their mechanism of action and for the development of novel therapeutic and agrochemical agents. A variety of experimental and computational techniques are employed to elucidate these targets.
For example, in the development of novel anticancer agents, researchers have identified that certain 1,2,4-triazole derivatives can act as potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
In the realm of antibacterial research, molecular docking studies have been instrumental in identifying DNA gyrase as a key molecular target for some 1,2,4-triazole-quinolone hybrids. nih.gov These studies have shown how the triazole moiety can enhance the binding of the compound to the enzyme, leading to potent antibacterial activity.
Furthermore, in antitubercular research, the cytochrome P450 CYP121 enzyme has been identified as a potential molecular target for 1,2,4-triazole derivatives, with docking studies helping to understand the interactions between the compounds and the enzyme's active site. mdpi.comsemanticscholar.org
Role in Agrochemistry Research and Development
The 1,2,4-triazole scaffold is of significant importance in the field of agrochemistry, where its derivatives are utilized as fungicides, herbicides, and plant growth regulators. rjptonline.org The broad-spectrum biological activity and systemic properties of many triazole-based compounds make them highly effective in crop protection and management.
Design of Herbicidal Agents and Plant Growth Regulators
1,2,4-triazole derivatives have been successfully developed as both herbicidal agents and plant growth regulators. As herbicides, certain triazole compounds can effectively control a wide range of weeds, thereby protecting crops from competition for resources. agriplantgrowth.comresearchgate.net
In their role as plant growth regulators, triazoles such as paclobutrazol (B33190) and uniconazole (B1683454) are known to inhibit the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation. wikipedia.orgresearchgate.net By blocking the oxidation of kaurene to kaurenoic acid in the gibberellin biosynthetic pathway, these compounds lead to a reduction in plant height, resulting in more compact and sturdy plants. researchgate.net This can be particularly beneficial in preventing lodging (the bending over of stems) in cereal crops and in managing the size and shape of ornamental plants.
The development of 1,2,4-triazole-based agrochemicals continues to be an active area of research, with a focus on creating more potent, selective, and environmentally benign products. rjptonline.orgsolarchem.cn
Table 2: Examples of 1,2,4-Triazole Derivatives in Agrochemistry
| Compound | Application | Mechanism of Action | Reference |
|---|---|---|---|
| Paclobutrazol | Plant Growth Regulator | Inhibition of gibberellin biosynthesis. | wikipedia.orgresearchgate.net |
| Uniconazole | Plant Growth Regulator | Inhibition of gibberellin biosynthesis. | researchgate.net |
| Various Derivatives | Herbicides | Disruption of various plant physiological processes. | rjptonline.orgagriplantgrowth.com |
Fungicide Development and Modes of Action
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agricultural and clinical antifungal agents. nih.gov These compounds are renowned for their broad-spectrum activity, systemic properties, and high efficacy at low application rates. The primary mode of action for the vast majority of triazole fungicides is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting ergosterol production, triazole fungicides compromise the integrity and function of the fungal cell membrane, ultimately leading to cell death.
Numerous commercial fungicides feature the 1,2,4-triazole core, often decorated with various substituents that modulate their efficacy, spectrum of activity, and plant mobility. The presence of a chlorine atom and methyl groups, as seen in "this compound," is a common feature in many successful fungicides. For instance, the chloro-substituent is known to enhance the antifungal activity in some derivatives. researchgate.net
While direct research on the fungicidal properties of "this compound" is not extensively documented in publicly available literature, its structural similarity to known fungicides suggests potential activity. The chloro and dimethyl substitutions on the triazole ring can influence the compound's lipophilicity, which in turn affects its ability to penetrate fungal cell membranes and bind to the active site of the CYP51 enzyme. Further research and biological screening would be necessary to fully elucidate its fungicidal potential.
Below is a table of representative commercial 1,2,4-triazole fungicides and their structural features:
| Fungicide | Key Substituents on the 1,2,4-Triazole Moiety and Side Chains | Target Pathogens |
| Tebuconazole | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol | Rusts, powdery mildew, smuts |
| Propiconazole | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | Brown patch, dollar spot, rusts |
| Difenoconazole | 1-[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazole | Scab, powdery mildew, leaf spot |
| Metconazole | (1RS,5RS;1RS,5SR)-5-(4-chlorobenzyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | Fusarium, rusts, Septoria |
Contributions to Materials Science
Beyond its applications in agrochemicals, the 1,2,4-triazole moiety has been explored for its utility in the development of advanced materials. Its thermal stability, coordination properties, and ability to participate in various chemical reactions make it a valuable component in polymers and dyes.
Polymer Chemistry Applications
The incorporation of 1,2,4-triazole rings into polymer backbones can impart desirable properties such as thermal stability, flame retardancy, and metal-coordinating capabilities. ibm.com The nitrogen-rich triazole ring can enhance the char yield of polymers upon heating, which contributes to their fire-resistant properties. Furthermore, the lone pair of electrons on the nitrogen atoms can chelate with metal ions, leading to applications in catalysis, sensing, and as corrosion inhibitors.
One approach to synthesizing polymers containing 1,2,4-triazoles involves the polycondensation of monomers bearing the triazole ring. For instance, 3,5-bis(4'-fluorophenyl)-4-aryl-1,2,4-triazoles have been used in nucleophilic aromatic substitution reactions with bisphenols to create high-performance poly(aryl ethers). ibm.com These polymers exhibit high glass transition temperatures and thermal stability.
While the direct polymerization of "this compound" has not been specifically reported, its structure suggests potential as a monomer. The chlorine atom at the 3-position could serve as a reactive site for nucleophilic displacement, allowing for its incorporation into various polymer chains. Additionally, polymers have been synthesized from 4-azo-3,5-substituted-1,2,4-triazole derivatives, indicating the versatility of the triazole ring in polymer synthesis. ajchem-a.com
The table below summarizes potential polymerization strategies involving 1,2,4-triazole derivatives:
| Polymerization Method | 1,2,4-Triazole Monomer Type | Resulting Polymer Properties |
| Nucleophilic Aromatic Substitution | Fluoro-substituted 1,2,4-triazoles | High thermal stability, high glass transition temperature |
| Condensation Polymerization | 1,2,4-triazoles with functional groups (e.g., amino, carboxyl) | Thermally stable, potential for chelation |
| Radical Polymerization | Vinyl-substituted 1,2,4-triazoles | Energetic polymers, functional materials |
Advanced Dye Synthesis and Photostability Properties
The 1,2,4-triazole nucleus has been incorporated into various classes of dyes, particularly azo dyes, to enhance their tinctorial strength, lightfastness, and thermal stability. nih.gov The electron-withdrawing nature of the triazole ring can influence the electronic properties of the dye molecule, leading to shifts in the absorption and emission spectra.
The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. 1,2,4-triazole derivatives can be used as either the diazo component or the coupling component. For example, new 1,2,4-triazole colorants have been obtained by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline (B41778) derivatives. nih.gov
The table below provides examples of how 1,2,4-triazole derivatives are used in dye synthesis:
| Dye Class | Role of 1,2,4-Triazole | Resulting Dye Properties |
| Azo Dyes | Coupling component or part of the diazo component | Enhanced color strength and lightfastness |
| Azo-azomethine Dyes | Condensation with azo-coupled precursors | Thermally stable framework |
| Fluorescent Dyes | Part of the core fluorophore | Tunable photophysical properties |
Q & A
Q. Table 1: Synthesis Methods Comparison
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| DMSO Reflux | 18 hours, 0.004 moles substrate | 65% | |
| HCl Gas Treatment | CHCl₃, overnight stirring | 97% | |
| Adamantane Derivative | Ethanol crystallization | 70% |
What spectroscopic techniques are most effective for characterizing tautomeric forms and structural elucidation?
Basic Research Question
- Infrared (IR) Spectroscopy : Bands in the 1700–1600 cm⁻¹ range indicate tautomeric equilibria. For 3-Chloro-1,2,4-triazole, distinct bands at 1770 and 1750 cm⁻¹ correlate with N-H configurations .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions. For example, methyl groups in 1,5-dimethyl derivatives show distinct singlet peaks due to symmetry .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying derivatives .
How should researchers design experiments to evaluate antimicrobial and antioxidant activity?
Advanced Research Question
- Antimicrobial Assays :
- Antioxidant Screening :
Note : Include positive controls (e.g., ascorbic acid) and validate results with triplicate experiments .
How can conflicting spectral data or mechanistic insights in triazole synthesis be resolved?
Advanced Research Question
- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations) .
- Isolation of Intermediates : Trap reactive intermediates (e.g., hydroxymethyl derivatives) to confirm mechanistic pathways .
- Reproducibility Checks : Replicate reactions under varying conditions (e.g., solvent, catalyst) to identify inconsistencies .
Example : highlights discrepancies in spectral assignments of thiol-derived triazoles, resolved via revised mechanistic analysis and X-ray crystallography .
What are the critical safety protocols for handling and storing this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), safety goggles, and N95 masks to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods or local exhaust systems to limit inhalation risks .
- Storage : Keep in airtight polyethylene containers at <25°C, away from strong oxidizers .
- Spill Management : Collect spills in sealed containers and neutralize with Na₂CO₃ before disposal .
What strategies enhance the pharmacological properties of this compound derivatives?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., alkyl chains, halogens) at the 1- and 5-positions to modulate lipophilicity and bioavailability .
- Hybrid Molecules : Conjugate with adamantane or naphthoquinone moieties to enhance antimicrobial or anticancer activity .
- Prodrug Design : Mask reactive chloro groups with hydrolyzable esters to improve in vivo stability .
How can reaction mechanisms involving this compound in heterocyclic synthesis be elucidated?
Advanced Research Question
- Isotopic Labeling : Use ¹⁵N-labeled reagents to track nitrogen incorporation during cyclization .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps .
- Computational Modeling : Apply DFT calculations to predict transition states and intermediates in ring-forming reactions .
Example : The reaction of 3-chloro-1,2,4-triazole with adamantane derivatives proceeds via nucleophilic substitution at the chloro position, confirmed by isolating intermediates .
What analytical methods resolve discrepancies in tautomerism or crystallographic data?
Advanced Research Question
- X-ray Crystallography : Unambiguously determine tautomeric forms via single-crystal structure analysis .
- Variable-Temperature NMR : Observe chemical shift changes to identify dynamic equilibria between tautomers .
- Solid-State IR : Compare solution and solid-phase spectra to detect polymorphism or tautomeric shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
